CT3 Exhibits Sub-100 nM Potency Against T. cruzi, a >12-Fold Improvement Over First-Line Therapy Benznidazole
CT3 demonstrates potent in vitro growth inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. In a standardized assay against the T. cruzi Tulahuen strain expressing β-galactosidase, CT3 achieved an EC50 of 78 nM [1]. This is a significant improvement over the first-line clinical drug benznidazole, which showed an EC50 of approximately 2.0 μM in the same experimental system [1].
| Evidence Dimension | In vitro growth inhibition (EC50) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | Benznidazole: 2.0 μM (2000 nM) |
| Quantified Difference | CT3 is ~25-fold more potent than benznidazole in this assay. |
| Conditions | T. cruzi Tulahuen strain expressing E. coli β-galactosidase infecting L929 cells, 96-hour treatment. |
Why This Matters
Higher potency at lower concentrations reduces the likelihood of off-target toxicity and suggests the potential for lower, more effective dosing in subsequent in vivo studies.
- [1] Rao SPS, Gould MK, Noeske J, et al. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections. Science. 2023;380(6652):1349-1356. doi:10.1126/science.adh0614 View Source
